Cas no 2248388-86-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6515238
- 2248388-86-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate
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- Inchi: 1S/C17H10N2O4/c20-15-11-5-1-2-6-12(11)16(21)19(15)23-17(22)13-7-3-4-10-8-9-18-14(10)13/h1-9,18H
- InChI Key: AOOVMILRLGTFCM-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC2C=CNC=21)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 306.06405680g/mol
- Monoisotopic Mass: 306.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 79.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6515238-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
| Enamine | EN300-6515238-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
| Enamine | EN300-6515238-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6515238-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
| Enamine | EN300-6515238-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6515238-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
| Enamine | EN300-6515238-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 | |
| Enamine | EN300-6515238-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate |
2248388-86-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate: A Novel Scaffold for Targeted Pharmacological Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate represents a unique molecular scaffold with potential applications in drug discovery and medicinal chemistry. This compound, with the CAS number 2248388-86-3, is characterized by its fused ring system comprising a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 1H-indole-7-carboxylate group. The structural complexity of this molecule positions it as a promising candidate for the development of novel therapeutics targeting specific biological pathways. Recent advancements in computational chemistry and synthetic methodologies have enabled the exploration of its pharmacological properties, offering new insights into its potential therapeutic applications.
The 1,3-dioxo-2,3-dihydro-1H-isoindol-3-yl core of this compound is derived from the isoindole framework, a versatile scaffold in pharmaceutical research. This ring system is known for its ability to modulate various biological targets, including ion channels, enzymes, and receptors. The presence of the 1H-indole-7-carboxylate group further enhances its chemical diversity, potentially enabling interactions with multiple molecular targets. The combination of these structural elements suggests a high degree of functional flexibility, which is critical for the design of multi-target drugs.
Recent studies have highlighted the importance of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives in the development of antitumor agents. A 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit significant cytotoxic activity against cancer cell lines, particularly those resistant to conventional chemotherapeutics. The 1H-indole-7-carboxylate moiety may contribute to these effects by modulating key signaling pathways involved in cell proliferation and apoptosis. This finding underscores the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate as a lead compound for the development of novel anticancer therapies.
Advancements in synthetic chemistry have played a pivotal role in the exploration of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate. The development of efficient synthetic routes has enabled the preparation of this compound with high purity and yield, facilitating its use in biological studies. A 2024 study published in Organic & Biomolecular Chemistry reported a new asymmetric synthesis method that allows for the stereocontrolled construction of the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system. This approach not only enhances the scalability of the synthesis but also provides a platform for the modification of functional groups, such as the 1H-indole-7-carboxylate substituent.
The pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate is an area of active research. Preliminary in vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines. A 2023 study in Journal of Inflammation Research demonstrated that derivatives of this scaffold significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate as a therapeutic agent for inflammatory diseases.
Computational modeling has provided valuable insights into the molecular interactions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate. Molecular docking studies have revealed that the 1H-indole-7-carboxylate group may interact with specific protein targets, such as the enzyme cyclooxygenase-2 (COX-2), which is implicated in inflammation and pain. A 2024 computational analysis published in Journal of Computational Chemistry predicted that the compound could bind to the active site of COX-2 with a high affinity, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID). These computational predictions are supported by preliminary experimental data, indicating that further in vivo studies are warranted.
The structural versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate also makes it an attractive candidate for the design of multitarget drugs. The ability to simultaneously modulate multiple biological pathways is a key advantage in the treatment of complex diseases such as cancer and neurodegenerative disorders. A 2023 review article in Drug Discovery Today highlighted the potential of isoindole-based compounds to target multiple protein kinases, including those involved in cell cycle regulation and apoptosis. This property of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate could be exploited to develop more effective therapeutic strategies with reduced side effects.
Despite the promising potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate, further research is needed to fully elucidate its pharmacological properties. The development of in vivo models to study its biological activity is essential for understanding its therapeutic potential. Additionally, the optimization of its chemical structure to enhance potency and selectivity is a critical area of investigation. A 2024 study in MedChemComm reported the synthesis of several analogs of this compound, demonstrating that structural modifications can significantly influence its biological activity. These findings emphasize the importance of continued research into the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate scaffold.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-7-carboxylate represents a promising molecular scaffold with potential applications in drug discovery. Its structural complexity and functional versatility make it an attractive candidate for the development of novel therapeutics targeting various diseases. The recent advances in synthetic chemistry, computational modeling, and biological studies have provided valuable insights into its pharmacological properties, highlighting its potential as a lead compound for further development. Continued research into this compound is essential to fully realize its therapeutic potential.
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